Product packaging for Bromo-PEG1-CH2CO2H(Cat. No.:)

Bromo-PEG1-CH2CO2H

Cat. No.: B1667885
M. Wt: 183.00 g/mol
InChI Key: GBPDANKBFPPRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG1-CH2CO2H (CAS 1135131-50-8) is a versatile heterobifunctional PEG-based linker designed for bioconjugation and chemical synthesis. This compound features a terminal bromide group and a carboxylic acid, separated by a short polyethylene glycol (PEG) spacer . The carboxylic acid group can be activated with common reagents like EDC or DCC to form a stable amide bond with primary amines, enabling the coupling of molecules such as peptides, proteins, or antibodies . Concurrently, the bromide (Br) acts as an excellent leaving group, facilitating efficient nucleophilic substitution reactions with thiols, amines, or other nucleophiles . The inclusion of the hydrophilic PEG spacer is critical for enhancing the aqueous solubility of conjugated molecules and improving their stability by reducing immunogenicity and shielding them from enzymatic degradation . With a molecular weight of 183.0 g/mol and a molecular formula of C4H7BrO3, this compound is a fundamental tool for researchers developing Antibody-Drug Conjugates (ADCs), modifying nanoparticles, and creating other bioconjugates where controlled linking and improved pharmacokinetic properties are desired . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO3 B1667885 Bromo-PEG1-CH2CO2H

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPDANKBFPPRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Bromo Peg1 Ch2co2h

Strategies for the Preparation of Bromo-PEG1-CH2CO2H and its Analogues

The preparation of PEG-based linkers like this compound often requires controlled synthetic routes to ensure defined molecular weight and functionality.

Achieving monodispersity, meaning a precise number of repeating ethylene (B1197577) glycol units, is a key aspect in the synthesis of PEG linkers for applications requiring well-defined molecular characteristics. While traditional PEG synthesis yields polydisperse mixtures, advanced techniques are employed for monodisperse (discrete) PEGs. researchgate.netacs.orgresearchgate.net These methods often involve iterative stepwise coupling reactions rather than uncontrolled polymerization. researchgate.netacs.org

For short-chain PEGs like this compound, which contains only one PEG unit, the challenge of polydispersity inherent in polymerization is less significant compared to longer-chain PEGs. However, the synthesis still requires controlled introduction of the bromide and carboxylic acid functionalities onto the single ethylene glycol unit or a precursor. Synthetic strategies for monodisperse PEGs can involve linking protected PEG oligomers to a backbone and extending the chain through repeated etherification steps. organic-chemistry.org Alternatively, controlled polymerization techniques such as quasi-living atom transfer radical polymerization (ATRP) have been used to synthesize well-defined PEG-containing copolymers with pendant carboxylic acid groups. broadpharm.com While specific detailed advanced routes solely for this compound were not extensively detailed in the search results, the principles of controlled, stepwise synthesis are fundamental to obtaining high-purity, monodisperse linkers.

Protective groups are crucial in organic synthesis to selectively react one functional group in the presence of others. In the context of this compound, the carboxylic acid group is often protected during reactions involving the bromide, or vice versa. The tert-butyl ester is a commonly employed protecting group for carboxylic acids. cd-bioparticles.net

Bromo-PEG-t-butyl esters, which are analogues of Bromo-PEG-carboxylic acids with a protected carboxylic acid, are commercially available and utilized in synthesis. rsc.orglibretexts.orgmasterorganicchemistry.combiochempeg.comwikidoc.org The tert-butyl ester can be introduced by reacting a bromo-PEG-alcohol precursor with a suitable reagent or by protecting the carboxylic acid during the synthesis of the bromo-PEG-carboxylic acid backbone.

Deprotection of the tert-butyl ester to reveal the free carboxylic acid is typically achieved under acidic conditions. rsc.orglibretexts.orgmasterorganicchemistry.combiochempeg.comwikidoc.org For example, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a common method for tert-butyl ester deprotection. libretexts.org

Table 1: Examples of Bromo-PEG-t-butyl Esters

Compound NameCAS NumberMolecular Weight ( g/mol )
Bromo-PEG1-CH2CO2tBu157759-50-7239.11
Bromo-PEG2-t-butyl ester1381861-91-1Not specified in source
Bromo-PEG3-t-butyl ester782475-37-0341.24
Bromo-PEG4-t-butyl ester564476-32-0385.29
Bromo-PEG6-t-butyl esterNot specifiedNot specified in source
Bromo-PEG24-t-butyl esterNot specifiedNot specified in source

Note: Molecular weights are approximate or not specified for all entries in the source data. researchgate.netrsc.orglibretexts.orgmasterorganicchemistry.combiochempeg.comwikidoc.org

Advanced Synthetic Routes for Monodisperse Bromo-PEG-Carboxylic Acid Linkers

Chemical Reactivity Profiles of the Bromide Moiety in this compound

The terminal bromide in this compound is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions. viu.cabroadpharm.comcreative-biolabs.combiochempeg.comrsc.orgbiochempeg.comwikidoc.orgchemguide.co.ukmasterorganicchemistry.comiris-biotech.dejenkemusa.com

Alkyl halides, including primary alkyl bromides like the one in this compound, commonly undergo nucleophilic substitution reactions via the SN2 mechanism. viu.cabiochempeg.comiris-biotech.dejenkemusa.com The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the bromide ion. biochempeg.comjenkemusa.com

The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the alkyl halide. biochempeg.comjenkemusa.com Primary alkyl halides are particularly reactive in SN2 reactions due to less steric hindrance around the carbon atom undergoing attack compared to secondary or tertiary halides. viu.cabiochempeg.comjenkemusa.com

While specific detailed mechanistic studies focusing solely on the bromide in this compound were not found, the general principles of SN2 chemistry apply. The PEG chain's flexibility and hydrophilicity can influence the reaction environment and the accessibility of the bromide to the nucleophile in various solvents, particularly in aqueous or mixed aqueous/organic systems where these PEGylated compounds are often used.

For this compound, the primary site of nucleophilic attack is the carbon atom directly bonded to the bromine. This dictates the regiochemical outcome, leading to the substitution of the bromide by the incoming nucleophile at this specific position.

In terms of stereoselectivity, SN2 reactions at a chiral center result in the inversion of stereochemistry. biochempeg.comjenkemusa.com However, the carbon atom directly attached to the bromide in this compound is a primary carbon and is not a chiral center. Therefore, stereoselectivity at this position is not a relevant consideration for this specific molecule unless the incoming nucleophile is chiral or the reaction creates a new chiral center elsewhere in the molecule.

Regioselectivity in reactions involving bromo-PEG-carboxylic acids would primarily pertain to the selective reaction of either the bromide or the carboxylic acid group when both are present. Utilizing protective groups, such as the tert-butyl ester for the carboxylic acid, is a common strategy to ensure regioselective reaction at the bromide moiety. rsc.orglibretexts.orgmasterorganicchemistry.combiochempeg.comwikidoc.org

Mechanistic Investigations of Nucleophilic Substitution Reactions with the Bromide Group

Chemical Reactivity Profiles of the Carboxylic Acid Moiety in this compound

The carboxylic acid functional group in this compound is a versatile site for chemical transformations, particularly for forming amide or ester bonds. Carboxylic acids are less reactive than activated carboxylic acid derivatives in direct coupling reactions with nucleophiles like amines or alcohols.

To facilitate reactions with the carboxylic acid, it is typically activated using coupling reagents. encapsula.comrsc.orgbroadpharm.combiochempeg.comchemguide.co.uk Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). encapsula.comrsc.orgbroadpharm.combiochempeg.comchemguide.co.uk These reagents react with the carboxylic acid to form activated intermediates, such as O-acylisoureas, which are susceptible to nucleophilic attack. encapsula.comrsc.org

The addition of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) is often used in conjunction with carbodiimides, particularly in aqueous systems. encapsula.comrsc.orgchemguide.co.uk NHS and sulfo-NHS react with the O-acylisourea intermediate to form more stable NHS esters. encapsula.comrsc.org These NHS esters are highly reactive towards primary amines, readily forming stable amide bonds. encapsula.comrsc.orgchemguide.co.uk

Table 2: Common Coupling Reagents for Carboxylic Acid Activation

ReagentAcronymPrimary UseNotes
EDCAmide bond formation with aminesWater-soluble
DCCAmide bond formation with aminesWater-insoluble
NHSFormation of active esters (NHS esters)Used with carbodiimides to improve stability
Sulfo-NHSFormation of active esters (sulfo-NHS esters)Water-soluble NHS analog
HATUAmide bond formation with aminesPeptide coupling reagent

Note: This table summarizes information from multiple sources. encapsula.comrsc.orgbroadpharm.combiochempeg.comchemguide.co.uk

The reactivity of the carboxylic acid allows this compound to be conjugated to molecules containing amine groups, such as proteins or peptides, forming stable amide linkages. encapsula.comrsc.orgviu.cabroadpharm.comcreative-biolabs.combiochempeg.com This dual functionality makes this compound a valuable crosslinker in the synthesis of more complex molecules and conjugates.

Principles of Amide Bond Formation with Primary Amines Utilizing Coupling Reagents (e.g., EDC, DCC, HATU)

The carboxylic acid functional group of this compound is readily amenable to the formation of stable amide bonds with primary amines. This is a fundamental reaction in organic synthesis and is widely employed for conjugating the linker to amine-containing molecules, such as peptides, proteins, or small molecules with primary amine moieties. To facilitate amide bond formation, the carboxylic acid must first be activated. This is typically achieved through the use of coupling reagents.

Commonly utilized coupling reagents in this context include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as aminium or phosphonium (B103445) reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide). These reagents activate the carboxylic acid, forming a reactive intermediate that can then be attacked by a primary amine to yield a stable amide linkage. The choice of coupling reagent and reaction conditions (solvent, temperature, presence of additives like HOBt or HOAt) can influence reaction efficiency, minimize side products, and are often optimized based on the specific substrates being coupled.

The general principle involves the coupling reagent facilitating the formation of an activated ester or other reactive species from the carboxylic acid, which subsequently reacts with the nucleophilic primary amine.

Exploration of Esterification and Other Carboxylic Acid Derivatizations

Beyond amide bond formation, the carboxylic acid group of this compound can undergo other characteristic reactions, including esterification. Esterification allows for the covalent attachment of the linker to hydroxyl-containing molecules. This transformation can be achieved through various methods, such as Fischer esterification under acidic conditions or coupling reactions utilizing activating agents similar to those used for amide formation, but in the presence of an alcohol instead of an amine. The formation of t-butyl esters of related bromo-PEG-acid compounds has been noted, indicating the feasibility of esterification reactions.

Other potential derivatizations of the carboxylic acid include its reduction to an alcohol, conversion to an acid chloride or anhydride (B1165640) for reaction with various nucleophiles, or transformation into an activated ester (e.g., N-hydroxysuccinimide ester) for facile conjugation with amines. These derivatizations expand the repertoire of molecules that can be conjugated via the carboxylic acid handle.

Table 1: Common Carboxylic Acid Derivatizations

TransformationReactantProduct Functional GroupTypical Conditions
Amide FormationPrimary AmineAmideCoupling Reagent (EDC, DCC, HATU), Base (optional)
Ester FormationAlcoholEsterAcid Catalyst or Coupling Reagent, Base (optional)
ReductionReducing AgentPrimary Alcohole.g., LiAlH4, BH3
Activated EsterN-HydroxysuccinimideNHS EsterCoupling Reagent

Orthogonal Chemical Strategies Employing this compound as a Building Block

The presence of two distinct reactive functional groups in this compound – the carboxylic acid and the alkyl bromide – allows for orthogonal chemical strategies. Orthogonal reactions are defined as independent chemical transformations that can be carried out simultaneously or sequentially on a multifunctional molecule without interfering with each other. This orthogonality is crucial for the controlled assembly of complex conjugates.

The carboxylic acid typically reacts with nucleophiles (like amines or alcohols) after activation by coupling reagents, while the alkyl bromide undergoes nucleophilic substitution reactions with suitable nucleophiles (such as thiols, amines, or stabilized carbanions). The conditions required for activating the carboxylic acid for amide or ester formation are generally compatible with the presence of an alkyl bromide, and vice versa, enabling sequential functionalization.

Design and Implementation of Sequential Chemical Ligation Schemes

This compound is well-suited for use in sequential chemical ligation schemes. These strategies involve the stepwise coupling of multiple molecular fragments to construct a larger target molecule. The bifunctional nature of this compound allows it to act as a bridge between two different molecules, with each end reacting selectively with a different partner in a controlled sequence.

A typical sequential ligation might involve first reacting the carboxylic acid of this compound with an amine-containing molecule using amide coupling conditions. Following purification, the resulting conjugate retains the reactive bromide group. This bromide can then be reacted in a second step with a different molecule possessing a suitable nucleophile, such as a thiol or another amine, via a nucleophilic substitution reaction. This stepwise approach ensures that the coupling events occur at defined positions and in a desired order, allowing for the precise construction of complex conjugates. While specific examples of this compound in complex protein ligation schemes were not detailed in the search results, the principles of using bifunctional linkers with orthogonal reactivity in sequential ligation, such as in peptide or protein synthesis using methods like Native Chemical Ligation, are well-established. This compound provides the necessary reactive handles for such controlled, sequential assembly.

Integration into Bioorthogonal Reaction Systems for Advanced Conjugation

The integration of this compound into bioorthogonal reaction systems typically involves modifying one or both of its functional groups to incorporate bioorthogonal handles. Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. While the reaction of the bromide with thiols is a useful bioconjugation method, it is not always considered strictly bioorthogonal due to the presence of endogenous thiols.

However, the carboxylic acid group provides a facile point of attachment for incorporating established bioorthogonal functional groups. For instance, the carboxylic acid could be coupled with an amine-containing molecule that also bears an azide (B81097) or alkyne moiety. The resulting conjugate would then have a bromide group and a bioorthogonal handle (azide or alkyne). The azide or alkyne could subsequently participate in highly selective click chemistry reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition with cyclooctynes) with a partner molecule bearing a complementary alkyne or azide, respectively.

Alternatively, the bromide group could be replaced with a different bioorthogonal handle through nucleophilic substitution, provided a suitable nucleophile containing the desired functionality is available. This strategic derivatization allows this compound to serve as a versatile scaffold for building conjugates intended for applications in biological environments, where high selectivity and minimal background reactivity are paramount.

Applications of Bromo Peg1 Ch2co2h in Targeted Molecular Design and Biomedical Systems

Contributions to Antibody-Drug Conjugate (ADC) Development

Linker Design for Site-Specific Antibody Conjugation

The functional groups present in Bromo-PEG1-CH2CO2H offer possibilities for controlled conjugation to antibodies. The bromide group is a good leaving group suitable for nucleophilic substitution reactions. This reactivity can be leveraged to form stable linkages, such as thioethers, by reaction with cysteine residues on an antibody. axispharm.com While traditional conjugation methods often target lysine (B10760008) residues (amine groups) or native cysteine residues, which can lead to heterogeneous products, the bromide functionality provides a handle for reaction with engineered cysteine sites, enabling more site-specific conjugation strategies. The carboxylic acid group on the other end can be activated using standard coupling chemistry (e.g., carbodiimide (B86325) chemistry) to react with amine-containing drug payloads or other functional groups introduced onto the antibody or drug, further facilitating controlled attachment.

Modulating Conjugate Stability and Targeted Delivery Properties through this compound Linkage

The stability of the linker significantly impacts the efficacy and safety of an ADC. A stable linkage ensures that the cytotoxic drug remains attached to the antibody while in circulation, minimizing off-target toxicity. The linkages formed using the bromide and carboxylic acid functionalities of this compound can be designed to possess adequate stability in the bloodstream while allowing for controlled release of the drug at the target site. Furthermore, the inclusion of the PEG1 unit contributes to the linker's properties. PEGylation is known to enhance the solubility of conjugates, reduce aggregation, and can influence pharmacokinetic properties, potentially increasing circulation half-life and improving targeted delivery to the site of action. axispharm.com

Utility in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins. A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two ligands. This compound is explicitly identified as a PROTAC linker and is utilized in the synthesis of PROTACs. cymitquimica.comchemicalbook.comcymitquimica.com

This compound as a Core Linker Component in PROTAC Architectures

In PROTAC design, the linker plays a critical role in bringing the target protein and the E3 ligase into close proximity, facilitating ubiquitination and subsequent proteasomal degradation of the target protein. This compound, with its distinct reactive ends, serves as a versatile building block for constructing the linker component of PROTACs. The bromide end can be reacted with a molecule containing a suitable nucleophile (e.g., a thiol or amine) that is attached to either the target protein binder or the E3 ligase ligand. Simultaneously, the carboxylic acid end can be coupled with the other ligand component through amide bond formation or other suitable reactions. This allows this compound to bridge the two recognition elements of the PROTAC molecule.

Engineering of Advanced Biomaterials and Bioactive Surfaces

Bromo-PEG linkers, including this compound, are valuable reagents for the modification of material surfaces. This is particularly relevant in the field of biomaterials and the creation of bioactive surfaces for applications such as biosensors, tissue engineering scaffolds, and medical implants. axispharm.com The ability to functionalize surfaces with PEG chains is widely used to improve biocompatibility, reduce non-specific protein adsorption and cell adhesion, and provide sites for the immobilization of biomolecules. axispharm.com

This compound can be used to graft PEG chains onto surfaces through reactions involving either the bromide or the carboxylic acid group, depending on the surface chemistry. For instance, surfaces presenting nucleophilic groups could react with the bromide, attaching the PEG chain and presenting the carboxylic acid for further conjugation of bioactive molecules (e.g., peptides, proteins, carbohydrates). Alternatively, the carboxylic acid could be used to anchor the molecule to amine-functionalized surfaces, leaving the bromide available for subsequent reactions. This dual functionality allows for versatile surface modification strategies, enabling the creation of surfaces with tailored chemical and biological properties.

The following table summarizes key information about this compound mentioned in the article:

Compound NameCAS NumberFormulaMolecular Weight ( g/mol )
This compound1135131-50-8C4H7BrO3183

Surface Functionalization for Improved Biocompatibility and Reduced Non-Specific Interactions

Surface functionalization of materials is a critical strategy in biomedical applications to enhance biocompatibility and minimize undesirable non-specific interactions, such as protein adsorption and cell adhesion. The modification of surfaces with PEG chains, a process known as PEGylation, is a widely adopted technique to achieve these goals. PEG's hydrophilic and flexible nature creates a hydration layer around the modified surface, which acts as a steric barrier to prevent the non-specific binding of proteins and cells, thereby reducing immunogenicity and improving biocompatibility.

Bromo PEG linkers, including this compound, are employed to modify the surfaces of various materials, such as nanoparticles and polymers. The bromide group can be utilized to attach the PEG linker to surfaces containing appropriate nucleophilic groups. Subsequently, the terminal carboxylic acid group can be further modified or used to conjugate targeting ligands or other biomolecules, providing additional functionalities to the surface. While general principles of using bromo-PEGs for surface modification are established, specific detailed research findings focusing solely on the surface functionalization using this compound for improved biocompatibility and reduced non-specific interactions were not extensively detailed in the consulted literature. However, the inherent properties of this compound, combining a reactive bromide for surface attachment and a PEGylated carboxylic acid for subsequent modification or stealth effect, suggest its potential utility in this area, following the general mechanisms observed for other bromo-PEG linkers and PEGylation strategies.

Incorporation into Hydrogel Matrices for Biomedical Applications (e.g., Cell Encapsulation, Tissue Engineering)

Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water, making them suitable materials for various biomedical applications, including cell encapsulation and tissue engineering. They can provide a hydrated, tissue-like environment that supports cell viability, growth, and differentiation. The design of hydrogel scaffolds for cell encapsulation requires careful consideration of properties such as mechanical strength, porosity, degradation rate, and the compatibility of the gelation process with living cells.

Bioconjugation to Peptides, Proteins, and Other Biomacromolecules

Bioconjugation, the process of covalently attaching molecules, is fundamental in developing novel biopharmaceuticals, diagnostic agents, and biomaterials. PEGylation, the conjugation of PEG to biomolecules, is a prominent bioconjugation strategy used to improve the therapeutic and biotechnological potential of peptides, proteins, antibody fragments, and other macromolecules. PEGylation can enhance solubility, increase stability, prolong circulation half-life by reducing renal clearance and proteolytic degradation, and decrease immunogenicity and antigenicity.

This compound, with its distinct reactive groups, is a valuable linker for bioconjugation. The bromide end can react with nucleophilic residues on biomolecules, notably cysteine thiols, to form stable thioether bonds. The carboxylic acid end provides a handle for conjugation to amine groups (e.g., lysine residues, N-terminus) on peptides and proteins through amide bond formation, often utilizing carbodiimide chemistry (e.g., EDC/NHS). nih.govnih.gov This heterobifunctional nature allows for controlled, site-specific, or selective conjugation strategies, enabling the attachment of the PEG linker to a biomolecule at one end and further modification or attachment of another molecule at the other end via the carboxylic acid.

Methodologies for the PEGylation of Therapeutic and Diagnostic Agents

PEGylation methodologies depend on the functional groups available on both the PEG reagent and the biomolecule. Common strategies involve activating the PEG molecule to react with specific amino acid residues on peptides and proteins, such as lysine (amine), cysteine (thiol), glutamic/aspartic acid (carboxyl), tyrosine (phenol), histidine (imidazole), or the N-terminus or C-terminus.

This compound offers two primary reaction pathways for PEGylation:

Reaction via the Bromide Group: The bromide is an electrophile that undergoes nucleophilic substitution. It is particularly reactive towards thiols, forming stable thioether linkages. This method is useful for site-specific conjugation to cysteine residues, which can be naturally present in a protein or introduced via genetic engineering.

Reaction via the Carboxylic Acid Group: The carboxylic acid requires activation to react with nucleophiles, typically primary amines. Common activators like EDC and HATU facilitate the formation of stable amide bonds with lysine residues or the N-terminus of peptides and proteins. nih.govnih.gov This approach can lead to multi-site PEGylation if multiple lysine residues are accessible on the protein surface, or selective N-terminal PEGylation under controlled conditions.

The choice of methodology depends on the desired site of PEGylation, the available functional groups on the biomolecule, and the need for site-specificity versus multi-site conjugation. The ability of this compound to participate in both thiol-specific (via bromide) and amine-reactive (via activated carboxylic acid) chemistries provides flexibility in designing conjugation strategies for various therapeutic and diagnostic agents.

Impact of the PEG Spacer Length and Linkage Chemistry on Biological Activity and Pharmacokinetic Profiles

The properties of a PEGylated conjugate are significantly influenced by the characteristics of the attached PEG, including its molecular weight (and thus spacer length), architecture (linear vs. branched), number of attachment sites, and the chemistry of the linkage. These factors can impact the conjugate's biological activity, solubility, stability, immunogenicity, and pharmacokinetic profile.

Specifically regarding spacer length, studies have shown that the length of the PEG chain can affect the binding affinity and in vivo kinetics of PEGylated molecules. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life. Increased PEG length can also enhance solubility and stability. However, excessively long or flexible PEG chains might potentially mask the biologically active site of the conjugated molecule, leading to reduced binding affinity or altered biological activity. Research on bombesin (B8815690) analogs with varying PEG spacer lengths demonstrated that while increased length could improve serum stability, there was a point where very long spacers led to decreased stability and potential impact on binding affinity. This highlights the importance of optimizing PEG spacer length for each specific application.

The linkage chemistry also plays a crucial role. The stability of the bond between the PEG and the biomolecule affects the integrity of the conjugate in vivo. Stable linkages, such as amide or thioether bonds formed using this compound, result in permanently PEGylated conjugates. nih.govnih.gov In some cases, cleavable linkers are designed to release the native drug at the target site. The site of PEG attachment on the biomolecule can also influence biological activity and pharmacokinetics, as modification near or at the active site may lead to reduced potency.

Functionalization of Nanoparticles and Drug Delivery Vehicles

Nanoparticles and other drug delivery vehicles are increasingly used to improve the delivery of therapeutic agents by enhancing solubility, protecting the cargo from degradation, prolonging circulation time, and enabling targeted delivery to specific tissues or cells. Surface functionalization of these nanocarriers is essential to modulate their interactions with the biological environment, control drug release, and achieve targeting.

PEGylation is a widely used strategy for functionalizing the surface of nanoparticles and drug delivery vehicles. Attaching PEG chains to the surface creates a "stealth effect" by reducing the adsorption of opsonin proteins, thereby minimizing uptake by the reticuloendothelial system (RES) and prolonging circulation time. This enhanced circulation allows for passive accumulation of nanoparticles at tumor sites or areas of inflammation due to the enhanced permeability and retention (EPR) effect.

This compound can be utilized in the functionalization of nanoparticles and drug delivery vehicles. The bromide group can be used to attach the linker to the nanoparticle surface if suitable reactive sites are present. Alternatively, the carboxylic acid group, after activation, can be coupled to amine-functionalized nanoparticle surfaces or lipids used in liposomal formulations. nih.govnih.gov Once the PEG linker is attached, the remaining functional group (either bromide or carboxylic acid, depending on the initial coupling strategy) can be used for further modifications, such as conjugating targeting ligands (e.g., antibodies, peptides, small molecules) to achieve active targeting to specific cell surface receptors.

Surface Modification Strategies for Tunable Release and Targeted Delivery Capabilities

Surface modification strategies for nanoparticles aim to impart specific functionalities that control drug release and enable targeted delivery. This compound can contribute to these strategies in several ways:

Providing a Basis for Stealth Properties: By attaching this compound to the nanoparticle surface, the PEG moiety contributes to a hydrophilic coating that reduces non-specific interactions and prolongs circulation time, facilitating passive targeting via the EPR effect.

Serving as an Anchor for Targeting Ligands: The terminal carboxylic acid group of this compound, once attached to the nanoparticle, can be activated and conjugated to amine-containing targeting ligands. nih.govnih.gov This allows for the development of actively targeted delivery systems that can selectively bind to receptors overexpressed on target cells, improving cellular uptake and reducing off-target effects.

Enabling Further Surface Engineering: The bromide group, if not used for initial attachment, could potentially be utilized for further surface modifications or the attachment of other functional molecules, although the carboxylic acid is typically the more accessible group after initial coupling to the nanoparticle surface.

Design of Multifunctional Drug Delivery Platforms Incorporating this compound

The design of multifunctional drug delivery platforms is a critical area in advancing targeted therapeutics, aiming to combine multiple capabilities such as targeting, controlled release, and imaging within a single system. Linker molecules play a pivotal role in the construction of these complex architectures, serving as molecular bridges to connect different functional components. This compound is a heterobifunctional linker molecule that presents distinct chemical handles suitable for incorporation into such sophisticated delivery systems.

This compound possesses two reactive functional groups: a terminal bromide and a terminal carboxylic acid, separated by a short polyethylene (B3416737) glycol (PEG) unit, specifically a single ethylene (B1197577) glycol unit (PEG1). This molecular structure provides orthogonal reactivity, allowing for selective conjugation to different molecular entities under controlled conditions. The bromide group is an excellent leaving group, readily participating in nucleophilic substitution reactions. This allows for coupling with nucleophiles present on various molecules or materials, such as thiol (-SH) groups found in cysteine residues of proteins or on the surface of certain nanoparticles fishersci.comCurrent time information in Pasuruan, ID..

Conversely, the carboxylic acid group can be activated using carbodiimide chemistry (e.g., EDC, DCC, or HATU) to react with primary amine (-NH2) groups, forming stable amide bonds uni.lunih.govuni.lu. This reactivity is widely utilized for conjugating carboxylic acid-functionalized molecules to amine-rich surfaces, proteins, or other biomolecules.

The strategic incorporation of this compound into a drug delivery platform leverages this dual reactivity. For instance, the bromide end could be used to attach the linker to a thiolated targeting ligand (e.g., an antibody fragment or peptide) designed to recognize specific receptors on target cells. Simultaneously or in a separate step, the carboxylic acid end could be coupled to an amine-functionalized therapeutic agent or a nanoparticle carrier system (such as liposomes, polymersomes, or polymeric nanoparticles) creative-biolabs.comcenmed.com. This orthogonal coupling strategy enables the precise assembly of multifunctional constructs where the targeting moiety is covalently linked to the drug-loaded carrier via the this compound linker.

While the PEG1 unit in this compound is significantly shorter than those in commonly used PEGylation reagents, it still contributes to the linker's properties. PEG chains are known for their hydrophilicity, which can improve the solubility of conjugated molecules in aqueous environments. Although the effect is less pronounced with PEG1 compared to longer PEGmers, it can still offer some degree of enhanced water compatibility to the linker and the resulting conjugate. Additionally, PEGylation, even with short PEG chains, can potentially influence the interaction of the delivery platform with biological components, although the primary "stealth" effect associated with longer PEG chains is not expected with a PEG1 unit.

The design principle involving this compound allows for the creation of platforms with tailored functionalities. For example, a platform could be designed where the bromide is linked to a gold nanoparticle for imaging or photothermal therapy applications cenmed.com, while the carboxylic acid is conjugated to a chemotherapeutic drug for targeted delivery. Alternatively, the linker could be used to attach a cell-penetrating peptide via the bromide to a liposomal carrier conjugated with a therapeutic protein via the carboxylic acid.

Data related to the chemical properties of this compound relevant to its use as a linker are summarized in the table below:

PropertyValueSource(s)
Molecular FormulaC₄H₇BrO₃ nih.gov
Molecular Weight183.0 g/mol fishersci.comnih.govcenmed.comscbt.com
Functional GroupsBromide (-Br), Carboxylic Acid (-CO₂H) uni.lunih.govuni.lu
Reactivity (Br)Nucleophilic Substitution (e.g., thiols) fishersci.comCurrent time information in Pasuruan, ID.uni.lunih.govuni.lu
Reactivity (CO₂H)Amide bond formation (with amines via activators) uni.lunih.govuni.lu
PEG Units1 fishersci.comCurrent time information in Pasuruan, ID.uni.lunih.govuni.lucenmed.comscbt.com

Characterization and Analytical Methodologies for Bromo Peg1 Ch2co2h and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide valuable information about the functional groups and connectivity within the Bromo-PEG1-CH2CO2H molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a primary technique for confirming the structure of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, the different types of protons and their environments within the molecule can be identified. For this compound (Br-CH₂-CH₂-O-CH₂-COOH), characteristic signals would be expected for the protons on the carbon adjacent to the bromine atom (CH₂-Br), the protons on the ethylene (B1197577) glycol unit's oxygen-bearing methylene (B1212753) (O-CH₂-CH₂-O), and the protons on the methylene group adjacent to the carboxylic acid (O-CH₂-COOH), as well as the acidic proton of the carboxylic acid group.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Distinct signals would be expected for the carbon atoms in the CH₂-Br, CH₂-O, O-CH₂, and the carboxylic acid (COOH) functional groups. Analysis of these spectra allows for the confirmation of the carbon skeleton and the presence of the expected functional groups. Studies on related compounds, such as N-[(2-Bromoethoxy)carbonyl]morpholine and 2-(2-(2-Azidoethoxy)ethoxy)acetic acid, demonstrate the utility of ¹H and ¹³C NMR in confirming the successful synthesis and structure of molecules containing bromoethoxy and ethoxyacetic acid moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound by analyzing the vibrational modes of the molecule. The IR spectrum would typically show absorption bands corresponding to the O-H stretch of the carboxylic acid group (often a broad band), the C=O stretch of the carboxylic acid carbonyl, C-H stretches (aliphatic), C-O stretches (ether and carboxylic acid), and potentially a C-Br stretch. The presence and location of these bands provide confirmatory evidence for the functional groups in the molecule. For instance, IR analysis of related compounds shows characteristic C=O stretches around 1700-1706 cm⁻¹ and C-O stretches in the fingerprint region.

Mass Spectrometry for Molecular Mass Verification and Impurity Profiling

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for detecting and identifying impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly used for analyzing polar molecules like this compound. In positive ion mode, ESI-MS typically produces protonated molecules ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺, [M+K]⁺). The mass-to-charge ratio (m/z) of these ions is used to confirm the molecular weight of the compound. The isotopic pattern of ions containing bromine is also characteristic due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, appearing as a doublet with a mass difference of 2 and a relative intensity ratio of approximately 1:1. ESI-MS is also a powerful tool for impurity profiling, as it can detect ions corresponding to synthetic byproducts or contaminants.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is another ionization technique that can be used for molecular weight determination. While often applied to larger molecules like polymers or proteins, it can also be used for smaller organic molecules. Similar to ESI-MS, MALDI-MS provides information about the molecular weight, typically yielding protonated or cationized molecular ions. Its application for this compound would primarily focus on verifying the intact molecular mass.

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound.

Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely used. HPLC is particularly useful for analyzing and purifying non-volatile or thermally labile compounds like this compound. Different stationary phases (e.g., reversed-phase C18) and mobile phases (mixtures of water or buffered solutions with organic solvents like methanol (B129727) or acetonitrile) can be employed to achieve optimal separation based on the compound's polarity and other properties. Detection is typically performed using UV-Vis detectors (if the molecule has a chromophore) or coupled with mass spectrometry (LC-MS) for enhanced specificity and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique widely applied for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC is crucial for assessing purity, identifying impurities, and analyzing reaction mixtures during synthesis or conjugation.

HPLC can effectively separate PEGylated compounds based on differences in their hydrophobicity, charge, or size, depending on the stationary phase and mobile phase employed. Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of PEGylated molecules, including small molecule conjugates, by exploiting differences in hydrophobicity between the PEGylated product, the free molecule, and the PEG linker itself. frontiersin.orgresearchgate.netplos.org The specific chromatographic conditions, such as column type, mobile phase composition, gradient, and temperature, must be optimized for the particular this compound derivative or conjugate being analyzed to achieve adequate separation and resolution. frontiersin.org

Detection methods for HPLC analysis of PEGylated compounds include UV/Vis detection and Charged Aerosol Detection (CAD). While PEG itself has limited UV absorbance, conjugation to a chromophoric molecule allows for UV detection of the conjugate. UV detection can also be used to quantify the concentration of a molecule conjugated to PEG. CAD is a complementary detection method that can quantify PEG-related species that may not have strong UV absorbance, providing valuable information on the distribution of PEGylated products and unreacted PEG linkers. thermofisher.com

Coupling HPLC with Mass Spectrometry (LC-MS) provides enhanced capabilities for the characterization of PEGylated species. frontiersin.orgingenieria-analitica.comnih.gov LC-MS can confirm the molecular weight of the intact PEGylated compound and help identify positional isomers that may arise during conjugation reactions. frontiersin.orgingenieria-analitica.com This is particularly important for complex conjugates, such as PEGylated proteins, where the site of PEG attachment can influence biological activity. frontiersin.orgacs.orgfrontiersin.org

HPLC is also utilized in stability studies of PEGylated conjugates, allowing for the monitoring of degradation products over time. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based primarily on their hydrodynamic volume in solution. arvojournals.orgacs.org While this compound contains a very short PEG chain (PEG1), GPC is highly relevant for characterizing its polymeric derivatives and conjugates, particularly when higher molecular weight PEGs are involved or when assessing the size distribution of conjugated species.

In the context of bioconjugation, SEC can be coupled with detectors such as multi-angle light scattering (MALS) or quasi-elastic light scattering (QELS) to determine the absolute molecular weight and hydrodynamic radius (RH) of the conjugated species. arvojournals.org The hydrodynamic radius is an important biophysical parameter that can influence the in vivo behavior of PEGylated molecules, such as their circulation half-life. arvojournals.org

GPC is valuable for assessing the purity of PEG linkers by detecting higher molecular weight impurities or aggregates. acs.org For this compound used in the synthesis of larger PEG derivatives or conjugates, GPC of the starting material and the final product is essential for quality control and characterization.

Quantitative Chemical Analysis of Functional Group Content (e.g., Titration)

Quantitative analysis of the functional groups in this compound is critical to determine the degree of functionalization and ensure the quality and reactivity of the linker molecule. This compound possesses two key functional groups: a carboxylic acid and a bromide.

Acid-base titration is a common and effective method for the quantitative determination of the carboxylic acid content in PEGylated compounds. google.comgoogle.comresearchgate.net This typically involves dissolving the compound in a suitable solvent (often water or an organic solvent) and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a pH indicator (like phenolphthalein) or a pH meter to detect the endpoint. google.comresearchgate.net The volume of base consumed correlates directly to the amount of carboxylic acid present, allowing for the calculation of the functional group content or equivalent weight of the compound. Back titration procedures can also be employed, particularly if the reaction between the acid and the titrant is slow. fsu.edu

While direct titration specifically for the bromide group in this compound is not as commonly highlighted in the provided sources as carboxylic acid titration, standard analytical techniques for the determination of organic halides can be applied. Elemental analysis for bromine content is a definitive method to confirm the presence and quantify the amount of bromine in the compound. medkoo.com Additionally, chemical tests for the presence of halides, such as the silver nitrate (B79036) test after appropriate sample preparation to cleave the carbon-bromine bond, can provide qualitative or semi-quantitative information. cognitoedu.org

Quantitative analysis of functional groups ensures that the this compound linker has the expected reactivity for subsequent conjugation reactions.

Biophysical and Biochemical Characterization of this compound Conjugated Species

When this compound is used to conjugate a molecule, particularly a biomolecule like a protein or peptide, comprehensive biophysical and biochemical characterization of the resulting conjugate is necessary. These studies evaluate how the attachment of the PEG linker affects the properties and activity of the conjugated species.

Biophysical techniques provide insights into the structural integrity, conformation, and physical properties of the conjugate. Methods such as Circular Dichroism (CD) spectroscopy can assess whether PEGylation induces changes in the secondary structure of a conjugated protein. acs.orgacs.orgnih.gov Analytical ultracentrifugation can provide hydrodynamic data, including sedimentation and diffusion coefficients, which relate to the size, shape, and molecular weight of the conjugate in solution. acs.orgnih.gov Differential Scanning Calorimetry (DSC) can be used to measure the thermal stability of protein conjugates, as PEGylation can often lead to increased stability. acs.orgnih.gov Fluorescence spectroscopy can probe changes in the tertiary structure or dynamics of a protein upon PEGylation. acs.orgnih.gov

Biochemical characterization focuses on the functional consequences of conjugation. For enzyme or protein conjugates, activity assays are performed to determine if the biological activity of the molecule is retained after PEGylation. plos.orgacs.org The extent of activity retention can depend on the site of PEG attachment and the size of the PEG chain. acs.org

Characterization of conjugated species also involves confirming the successful attachment of the PEG linker and determining the degree of conjugation (number of PEG molecules per molecule of the unconjugated species). Techniques like LC-MS are invaluable for this purpose, allowing for the identification and quantification of different PEGylation species (e.g., mono-PEGylated, multi-PEGylated) and the determination of the average degree of PEGylation. frontiersin.orgingenieria-analitica.comnih.gov

Future Perspectives and Emerging Research Avenues for Bromo Peg1 Ch2co2h Chemistry

Development of Novel Bromo-PEG1-CH2CO2H Derivatives for Enhanced Bioactivity

The inherent structure of this compound allows for the development of novel derivatives with potentially enhanced bioactivity. The terminal functional groups, the bromine atom and the carboxylic acid, serve as key handles for chemical modification. The bromine is a good leaving group suitable for nucleophilic substitution reactions, while the carboxylic acid can be activated for amide bond formation or esterification creative-biolabs.com. The single PEG unit provides a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of conjugated molecules creative-biolabs.comsigmaaldrich.comambeed.com.

Future research avenues include synthesizing derivatives where the PEG chain length is varied or modified with different functional groups to fine-tune solubility, improve biocompatibility, or introduce additional conjugation sites. Alterations to the bromo or carboxylic acid functionalities could also lead to derivatives with altered reactivity or selectivity towards specific biomolecules or reaction conditions. For instance, replacing the bromine with other halogens or pseudohalides might influence its reactivity as an alkylating agent. Similarly, modifying the carboxylic acid to an activated ester, aldehyde, or maleimide (B117702) could facilitate conjugation to different functional groups on target molecules, such as amines, thiols, or hydroxyls adcreview.cominterchim.fr.

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The bromo and carboxylic acid functionalities within this compound offer opportunities to explore unconventional reaction pathways and catalytic systems. While the bromo group is typically involved in nucleophilic substitution, and the carboxylic acid in reactions forming amide or ester bonds, novel catalytic approaches could enable more selective or efficient transformations.

Research could focus on developing catalytic systems that promote highly specific reactions at either the bromo or carboxylic acid terminus, even in the presence of other potentially reactive groups. This is particularly important when conjugating this compound to complex biomolecules with multiple functional groups. For example, exploring click chemistry approaches incorporating modified this compound derivatives could allow for highly efficient and bioorthogonal conjugations axispharm.comaxispharm.com.

Furthermore, investigating catalytic systems for intramolecular cyclization reactions or for creating branched or dendritic structures using this compound as a core could lead to novel molecular architectures with unique properties. The exploration of photoredox catalysis or electrochemical methods for activating the bromo group for radical reactions or cross-coupling might also open new synthetic routes for incorporating the PEGylated acetic acid moiety into diverse molecular scaffolds.

Integration into Advanced Combinatorial Chemistry Libraries for Drug Discovery

This compound, with its distinct reactive handles and solubility-enhancing PEG unit, is well-suited for integration into advanced combinatorial chemistry libraries. Combinatorial chemistry plays a crucial role in modern drug discovery by enabling the rapid synthesis and screening of large libraries of diverse compounds researchgate.netfortunepublish.comnih.govamazon.com.

Incorporating this compound as a building block or a linker in combinatorial synthesis allows for the generation of libraries containing PEGylated molecules with varied structures and properties. The bromo group can be used to attach the PEGylated linker to a solid support or to a diverse set of molecules through alkylation. The carboxylic acid can then be reacted with another set of diverse building blocks, creating a library of heterofunctionalized PEG conjugates.

Such libraries could be invaluable for screening against a wide range of biological targets to identify novel lead compounds with improved solubility, reduced aggregation, or altered pharmacokinetic profiles compared to their non-PEGylated counterparts. The use of this compound in combinatorial libraries could accelerate the discovery of new drug candidates, particularly in areas where improved solubility and biocompatibility are critical, such as peptide and protein therapeutics or the development of small molecule conjugates nih.govpharmtech.com.

Computational Modeling and Simulation for Predictive Design and Optimization

Computational modeling and simulation are becoming increasingly important tools in chemistry and drug discovery, offering the ability to predict molecular properties, reaction outcomes, and the behavior of molecules in biological systems nih.govnih.govtu-dresden.deoligofastx.com. Applying these techniques to this compound chemistry can significantly aid in the predictive design and optimization of its derivatives and conjugates.

Quantum mechanical calculations can help predict the reactivity of the bromo and carboxylic acid groups under different conditions, guiding the selection of appropriate reaction pathways and catalytic systems. In silico screening and docking studies can be employed to evaluate the potential binding of this compound-based conjugates to target proteins or other biomolecules, assisting in the design of targeted therapeutics. nih.govucj.org.ua Furthermore, computational modeling can be used to predict the physicochemical properties of novel this compound derivatives before their synthesis, allowing for the prioritization of compounds with desirable characteristics, such as optimal solubility, permeability, and metabolic stability. fortunepublish.com

Translational Research and Clinical Implications of this compound-based Conjugates

The potential translational research and clinical implications of this compound-based conjugates are significant, particularly in the context of improving the therapeutic profile of various molecules. PEGylation, in general, has been shown to enhance the half-life, reduce immunogenicity, and improve the solubility of therapeutic agents tandfonline.comchempep.commolecularcloud.org. Conjugates formed using this compound can leverage these benefits while also utilizing the specific reactivity of the bromo and carboxylic acid groups for targeted delivery or controlled release.

In translational research, this compound can serve as a valuable tool for creating research probes, imaging agents, or targeted delivery systems for in vitro and in vivo studies. Its ability to be conjugated to a wide range of molecules makes it adaptable for various research applications aimed at understanding disease mechanisms or evaluating potential therapeutic strategies.

Q & A

Q. How to ensure reproducibility in synthesizing this compound-based polymers?

  • Methodological Answer : Document batch-specific variables (e.g., PEG1 chain length distribution, bromine substitution efficiency). Use GPC to confirm molecular weight consistency. Share raw NMR/FIR spectra and reaction logs in supplementary materials .

Literature and Data Management

Q. How to critically evaluate conflicting literature on this compound’s reactivity in SN2 mechanisms?

  • Methodological Answer : Compare experimental conditions (e.g., solvent polarity, nucleophile strength) across studies. Replicate key experiments with standardized controls. Use WebMO to model transition states and compare activation energies with reported kinetic data .

Q. What criteria determine the inclusion of this compound-related studies in a systematic review?

  • Methodological Answer : Apply PRISMA guidelines with inclusion filters:
  • Peer-reviewed studies with full synthetic protocols.
  • Quantitative yield/purity data (HPLC/NMR).
  • Exclusion of non-English sources without verified translations.
  • Risk-of-bias assessment using ROBINS-I for in vitro studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.